molecular formula C12H9F3N2S B8509879 3-(Trifluoromethyl)-4-(4-pyridinylthio)aniline

3-(Trifluoromethyl)-4-(4-pyridinylthio)aniline

Cat. No. B8509879
M. Wt: 270.28 g/mol
InChI Key: LGTDDOPEJJQEME-UHFFFAOYSA-N
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Patent
US07517880B2

Procedure details

4-(4-Butoxyphenyl)thioaniline: 4-(4-Butoxyphenyl)thio-1-nitrobenzene was reduced to the aniline in a manner analagous to that used in the preparation of 3-(trifluoromethyl)-4-(4-pyridinylthio)aniline (Method B3b, Step 2): TLC (33% EtOAc/77% hexane) Rf 0.38. A16. General Method for Synthesis of Substituted Anilines by the Acylation of Diaminoarenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Substituted Anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9](SC2C=CC(N)=CC=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].C(OC1C=CC(SC2C=C[C:35]([N+:38]([O-])=O)=[CH:34]C=2)=CC=1)CCC.[NH2:41]C1C=CC=CC=1.FC(F)(F)C1C=C(C=CC=1SC1C=CN=CC=1)N>CCOC(C)=O>[CH3:4][C:3]1[CH:2]=[C:1]([O:5][C:6]2[CH:7]=[CH:8][C:9]([NH2:41])=[CH:10][CH:11]=2)[CH:34]=[CH:35][N:38]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=C(C=C1)SC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=C(C=C1)SC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1SC1=CC=NC=C1)(F)F
Step Five
Name
Substituted Anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=NC=CC(=C1)OC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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